molecular formula C5H3ClN4 B1280090 6-Amino-2-chloropyrimidine-4-carbonitrile CAS No. 64376-18-7

6-Amino-2-chloropyrimidine-4-carbonitrile

Cat. No.: B1280090
CAS No.: 64376-18-7
M. Wt: 154.56 g/mol
InChI Key: ZVBKQUJDZNBBGY-UHFFFAOYSA-N
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Description

6-Amino-2-chloropyrimidine-4-carbonitrile (CAS 64376-18-7) is a heterocyclic organic compound with the molecular formula C₅H₃ClN₄ and a molecular weight of 154.56 g/mol . Its IUPAC name reflects its structure: a pyrimidine ring substituted with an amino group (-NH₂) at position 6, a chlorine atom at position 2, and a carbonitrile (-CN) group at position 2. Key identifiers include PubChem CID 12355086, MDL number MFCD20705751, and the SMILES string C1=C(N=C(N=C1N)Cl)C#N .

Properties

IUPAC Name

6-amino-2-chloropyrimidine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClN4/c6-5-9-3(2-7)1-4(8)10-5/h1H,(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVBKQUJDZNBBGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(N=C1N)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10493666
Record name 6-Amino-2-chloropyrimidine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10493666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64376-18-7
Record name 6-Amino-2-chloropyrimidine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10493666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-2-chloropyrimidine-4-carbonitrile typically involves the reaction of 4-amino-5-cyanopyrimidine with hydrogen chloride. This reaction is carried out under appropriate temperature and catalyst conditions to ensure the desired product is obtained . The reaction mixture is then subjected to crystallization and purification steps to yield pure this compound .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient purification systems to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

6-Amino-2-chloropyrimidine-4-carbonitrile undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The compound can undergo nucleophilic aromatic substitution reactions, particularly at the chlorine-substituted position.

    Oxidation and Reduction: It can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include organolithium reagents and N-methylpiperazine.

    Oxidation and Reduction: These reactions may involve reagents such as hydrogen peroxide for oxidation and palladium on carbon (Pd/C) for reduction.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with organolithium reagents can yield C-4 substituted products .

Scientific Research Applications

6-Amino-2-chloropyrimidine-4-carbonitrile has a wide range of scientific research applications, including:

    Chemistry: It serves as a key intermediate in the synthesis of various pyrimidine derivatives, which are important in organic synthesis.

    Biology: The compound is used in the study of nucleic acid analogs and their interactions with biological molecules.

    Industry: The compound is used in the production of agrochemicals and dyestuffs.

Mechanism of Action

The mechanism of action of 6-Amino-2-chloropyrimidine-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile in substitution reactions, where it displaces other groups on the pyrimidine ring . This interaction is facilitated by the electron-deficient nature of the pyrimidine ring, which makes it susceptible to nucleophilic attack .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound Substituents Molecular Formula Molecular Weight (g/mol) Key Features
6-Amino-2-chloropyrimidine-4-carbonitrile -Cl (C2), -NH₂ (C6), -CN (C4) C₅H₃ClN₄ 154.56 Dual electron-withdrawing (-Cl, -CN) and electron-donating (-NH₂) groups .
6-Chloropyrimidine-4-carbonitrile -Cl (C6), -CN (C4) C₅H₂ClN₃ 139.54 Lacks amino group; higher electrophilicity at C2 and C4 positions .
4-Amino-6-(4-chlorophenyl)-2-phenyl-5-pyrimidinecarbonitrile -Ph (C2), -Cl-Ph (C6), -CN (C5) C₁₇H₁₁ClN₄ 324.75 Bulky aryl substituents enhance steric hindrance; higher melting point (222°C) .
6-Amino-4-chloropyrimidine -Cl (C4), -NH₂ (C6) C₄H₄ClN₃ 129.55 No carbonitrile group; simpler structure with lower molecular weight .

Key Observations :

  • The carbonitrile group in the target compound enhances its reactivity in nucleophilic addition or cyclization reactions compared to analogs lacking this group (e.g., 6-Amino-4-chloropyrimidine) .
  • Amino and chloro groups enable dual reactivity: the amino group participates in hydrogen bonding (relevant to drug design), while the chloro group serves as a leaving group in substitution reactions .

Physicochemical and Spectral Properties

  • Melting Points: 4-Amino-6-(4-chlorophenyl)-2-phenyl-5-pyrimidinecarbonitrile: 222°C . 2,4-Diamino-6-(4-bromophenyl)-5-pyrimidinecarbonitrile: >240°C . Target Compound: Data unavailable, but electron-withdrawing groups (-Cl, -CN) likely increase thermal stability compared to non-cyano analogs.
  • Spectroscopic Data: IR: Carbonitrile groups exhibit sharp peaks near 2200–2250 cm⁻¹ (C≡N stretch) . NMR: Pyrimidine ring protons resonate between δ 6.14–11.92 ppm in analogs, with amino protons appearing as exchangeable singlets .

Biological Activity

6-Amino-2-chloropyrimidine-4-carbonitrile is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by the presence of an amino group and a chlorine atom, which contribute to its pharmacological properties. Research has indicated that derivatives of pyrimidine compounds often exhibit significant biological activities, including antiviral, antitumor, and immunomodulatory effects.

Biological Activity Overview

Research has demonstrated that this compound exhibits various biological activities, which can be categorized into the following areas:

  • Antitumor Activity
    • The compound has shown potential in inhibiting the growth of various cancer cell lines. For instance, studies involving encapsulated forms of similar pyrimidine derivatives have reported significant reductions in cell viability in HeLa cells (cervical carcinoma) and tumor inhibition rates in animal models of sarcoma .
  • Antiviral Activity
    • Pyrimidine derivatives, including those structurally related to this compound, have been evaluated for their antiviral properties. Some studies indicate that such compounds can inhibit the replication of viruses like human herpes virus type-1 (HHV-1) .
  • Immunomodulatory Effects
    • The compound may also possess immunosuppressive properties, as evidenced by its ability to inhibit the proliferation of lymphocytes in vitro. This suggests potential applications in treating autoimmune disorders or conditions requiring immune modulation .

Antitumor Efficacy

A study examined the antitumor effects of a series of pyrimidine derivatives, including those related to this compound. The research found that these compounds exhibited considerable cytotoxicity against various cancer cell lines. The encapsulated forms showed enhanced efficacy compared to their free counterparts, with tumor inhibition rates reaching up to 66% in preclinical models .

Antiviral Properties

In another investigation, derivatives similar to this compound were tested for their ability to inhibit HHV-1 replication. Results indicated that these compounds could significantly reduce viral load in infected cell lines, suggesting a mechanism involving interference with viral entry or replication processes .

Immunomodulatory Activity

Research focusing on the immunomodulatory effects revealed that certain pyrimidine derivatives could suppress TNF-α production in human blood cultures. This activity was linked to alterations in signaling pathways associated with immune responses, indicating potential therapeutic applications for inflammatory diseases .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeCell Line/ModelEfficacy (%)Reference
This compoundAntitumorHeLa75.91
Pyrimidine Derivative AAntiviralA-549Significant Inhibition
Pyrimidine Derivative BImmunomodulatoryHuman Peripheral Blood LymphocytesModerate Suppression

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